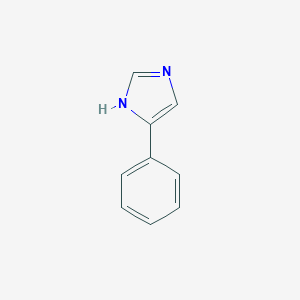

4-Phenylimidazole

Übersicht

Beschreibung

4-Phenylimidazole belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

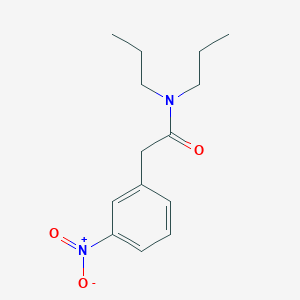

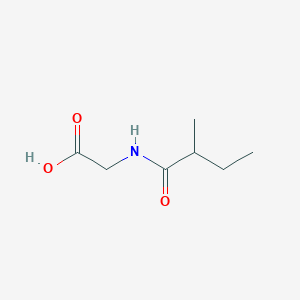

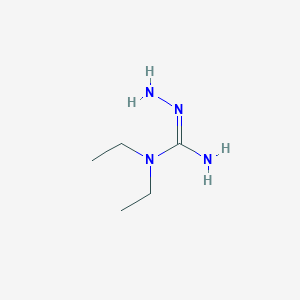

The synthesis of 4-Phenylimidazole involves reacting compound 1A and compound 1B with a nitrogen-containing compound to obtain an intermediate. The intermediate is then reacted with a reducing agent to obtain a 4-Phenylimidazole crude product, which is purified to obtain a 4-Phenylimidazole refined product .Molecular Structure Analysis

The molecular formula of 4-Phenylimidazole is C9H8N2 . The average weight is 144.1732 and the monoisotopic weight is 144.068748266 .Physical And Chemical Properties Analysis

4-Phenylimidazole has a density of 1.1±0.1 g/cm3, a boiling point of 379.8±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 43.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

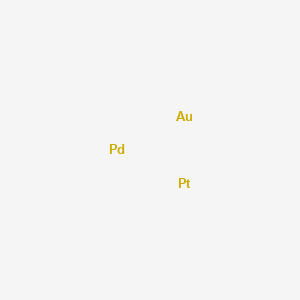

Metal Complex Synthesis: 4-PhI is used in the synthesis of metal complexes. Its unique structure allows it to coordinate with metal ions, forming stable complexes. These complexes find applications in catalysis, sensors, and optoelectronics .

Heme Ligand: During the crystallization of recombinant human indoleamine 2,3-dioxygenase, 4-PhI serves as a heme ligand. This highlights its importance in understanding protein-ligand interactions .

Biological Activities and Drug Development

Phenylimidazoles, including 4-PhI, exhibit noteworthy biological activities. Here’s how they contribute to drug development:

Antimicrobial and Antifungal Properties: Certain phenylimidazole derivatives demonstrate antimicrobial and antifungal activities. Researchers explore their potential as drug candidates for combating infections .

Anti-Inflammatory Effects: Phenylimidazoles also exhibit anti-inflammatory properties. These compounds hold promise for developing anti-inflammatory drugs .

Ionic Liquids and Tuning Properties

The imidazole ring in phenylimidazoles serves as a fundamental building block in ionic liquids. These liquids have tunable properties and find applications in various fields:

- Ionic Liquid Design : Researchers use phenylimidazoles to fine-tune desired properties in ionic liquids. The ability to modify the imidazole ring allows tailoring of solubility, conductivity, and viscosity .

Mercury Removal from Contaminated Water

Recent studies explored phenylimidazole derivatives for mercury removal from aqueous solutions. While the binding capabilities were modest, this research highlights their potential in environmental remediation .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-Phenylimidazole is the Putative Cytochrome P450 . This enzyme is a part of the Cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .

Mode of Action

4-Phenylimidazole acts as a non-competitive inhibitor of the Indoleamine-2,3-dioxygenase (IDO) enzyme . It binds to the IDO enzyme at an inactive ferric state . The X-ray structure of IDO-bound 4-Phenylimidazole has provided insights into the intermolecular force of attraction between the enzyme and 4-Phenylimidazole .

Biochemical Pathways

It is known that the compound interacts with thekynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid .

Result of Action

It is understood that the compound’s inhibition of the ido enzyme can potentially suppress the proliferation of cancer cells .

Action Environment

It is known that the compound can be used as a biochemical reagent in life science-related research

Eigenschaften

IUPAC Name |

5-phenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKOHSAWQPOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40864-48-0 (mono-hydrochloride) | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30217200 | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylimidazole | |

CAS RN |

670-95-1 | |

| Record name | 4-Phenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=670-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(5)-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30217200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Phenylimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VQ67XR7XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,9-Dimethylbenz[a]anthracene](/img/structure/B135130.png)